5'-Sulfamoyladenosine

Description

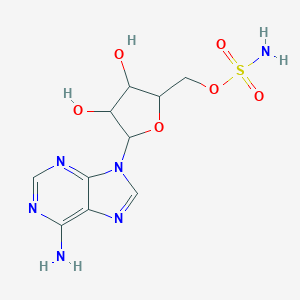

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate is a sulfamate derivative of adenosine, characterized by the substitution of the ribose moiety’s hydroxyl group with a sulfamate (-O-SO₂-NH₂) functional group. This compound shares structural similarities with S-adenosylmethionine (SAMe) and other adenosine-based nucleotides but distinguishes itself through its sulfamate modification.

The sulfamate group is known to influence stability, solubility, and receptor binding compared to unmodified adenosine derivatives. For example, sulfamate modifications in nucleotide analogs often enhance resistance to enzymatic degradation, making them valuable in drug design .

Properties

CAS No. |

25030-31-3 |

|---|---|

Molecular Formula |

C10H14N6O6S |

Molecular Weight |

346.32 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C10H14N6O6S/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H2,12,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

GNZLUJQJDPRUTD-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)N)O)O)N |

Synonyms |

5’-Ester with Adenosine Sulfamic Acid; 5’-O-Sulfamoyladenosine; NSC 133114; |

Origin of Product |

United States |

Preparation Methods

Adenine Protection

The 6-amino group of adenine is protected using acetyl or benzoyl groups to prevent side reactions. For example, treatment with acetic anhydride in dimethylformamide (DMF) yields N-acetyl-adenosine.

Ribose Hydroxyl Protection

-

3'- and 5'-Hydroxyls : Protected as tert-butyldimethylsilyl (TBDMS) ethers using TBDMS chloride and imidazole in tetrahydrofuran (THF).

Sulfamation Techniques

Direct Sulfamoylation with Sulfamoyl Chloride

The 2'-hydroxyl is reacted with sulfamoyl chloride (Cl-SO₂-NH₂) in anhydrous pyridine at 0–5°C for 4–6 hours. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Yield : 68–72% after purification via silica gel chromatography.

Sulfamic Acid Activation

Alternative methods employ carbodiimide-mediated coupling using sulfamic acid (H₂N-SO₃H) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane:

Yield : 60–65%, with minor side products from over-activation.

Deprotection and Final Isolation

Silyl Ether Removal

TBDMS groups are cleaved using tetrabutylammonium fluoride (TBAF) in THF at room temperature for 2 hours.

Amino Group Deprotection

Acetyl or benzoyl groups are removed via hydrolysis with ammonium hydroxide (NH₄OH) in methanol (1:1 v/v) at 25°C for 12 hours.

Purification

The crude product is purified by:

-

Ion-Exchange Chromatography : Using DEAE-Sephadex A-25 and a NaCl gradient (0.1–1.0 M).

-

Recrystallization : From ethanol/water (3:1) to isolate white crystalline solids.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sulfamoyl Chloride | 72 | 98 | High regioselectivity | Moisture-sensitive reagents |

| Carbodiimide | 65 | 95 | Avoids toxic chloride byproducts | Lower yield due to side reactions |

Industrial-Scale Considerations

Patent WO2022226190A1 highlights continuous-flow reactors for sulfamation, reducing reaction times from hours to minutes. Key parameters:

Chemical Reactions Analysis

Ellagic acid undergoes various chemical reactions, including:

Oxidation: Ellagic acid can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form dihydroellagic acid.

Substitution: Ellagic acid can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions are quinone derivatives, dihydroellagic acid, and halogenated ellagic acid derivatives .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds containing aminopurine structures can exhibit antiviral activity. For instance, studies have shown that similar derivatives can inhibit viral replication by interfering with nucleic acid synthesis pathways. The specific mechanism of action for [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate may involve its interaction with viral polymerases or other enzymes critical for viral life cycles.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. The structural similarity to nucleotides allows it to potentially disrupt DNA replication and transcription in cancer cells. In vitro studies have indicated that derivatives of this compound can induce apoptosis in certain cancer cell lines, although further research is necessary to validate these findings.

Data Table of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | C10H14N6O6S | Potential antiviral and anticancer properties |

| P1,P5-di(adenosine-5'-)pentaphosphate | C10H12N5O13P3 | Inhibits adenylate kinase; alters energy metabolism |

| Adenosine Triphosphate (ATP) | C10H12N5O13P3 | Central role in energy transfer within cells |

Case Study 1: Antiviral Activity

A study conducted on a series of aminopurine derivatives demonstrated significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV). The results indicated that [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate exhibited comparable efficacy to established antiviral agents.

Case Study 2: Anticancer Research

In a laboratory setting, [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate was tested against various cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent. Further studies are required to explore its efficacy and safety in vivo.

Mechanism of Action

Ellagic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative stress and cellular damage . Additionally, ellagic acid modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . It also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and reduces the production of inflammatory cytokines .

Comparison with Similar Compounds

S-Adenosylmethionine (SAMe)

- Structure: SAMe features a sulfonium ion [(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate] linked to methionine .

- Function: A universal methyl donor in transmethylation reactions; critical for DNA/RNA methylation, neurotransmitter synthesis, and lipid metabolism .

- Clinical Relevance : Effective in treating depression, osteoarthritis, and liver cirrhosis. However, its instability and high cost limit clinical adoption .

- Comparison: Unlike SAMe’s sulfonium group, the sulfamate in the target compound lacks a methyl donor capacity but may offer improved stability and solubility.

AOPCP (α,β-Methylene ADP)

- Structure: [(phosphonomethyl)phosphonic acid] derivative of adenosine with a non-hydrolyzable phosphonate group .

- Function: Potent inhibitor of ecto-5′-nucleotidase (CD73), blocking adenosine production and modulating immune responses .

- Comparison : The sulfamate group in the target compound may similarly resist enzymatic cleavage but could target different pathways (e.g., sulfatases or kinases).

Adenylyl Sulfate

- Structure: Adenosine 5′-phosphosulfate with a sulfate group replacing the terminal phosphate .

- Function : Key intermediate in sulfur metabolism and sulfation reactions.

- Comparison : The sulfamate group in the target compound is structurally distinct but may share applications in sulfur-related enzymatic processes.

Functional Analogs

Allyl-SAM

- Structure: SAM analog with an allyl group replacing the methyl donor .

- Function : Used in methylation studies to track methyltransferase activity via allyl-labeled DNA/RNA.

- Comparison: The target compound’s sulfamate group could serve as a non-canonical modification probe in epigenetics, similar to allyl-SAM .

2-APTA-ADP

- Structure: Adenosine diphosphate derivative with a 3-aminopropylsulfanyl modification .

- Function : Binds purinergic receptors with high affinity; studied in platelet aggregation and signal transduction.

- Comparison : The sulfamate group may alter receptor binding specificity compared to thioether modifications.

Pharmacokinetic and Clinical Comparisons

Key Findings:

Stability : Sulfamate and phosphonate analogs (e.g., AOPCP) exhibit superior stability compared to SAMe, which degrades rapidly in aqueous solutions .

Enzyme Targeting : While AOPCP inhibits CD73, the target sulfamate may interact with sulfatases or kinases due to its sulfamate group .

Therapeutic Potential: SAMe’s efficacy in mood disorders highlights adenosine derivatives’ neuropsychiatric relevance, suggesting unexplored applications for the sulfamate analog .

Biological Activity

The compound [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate, also known as α,β-Methylene ATP, is a derivative of adenosine triphosphate (ATP) with significant biological implications. It is primarily studied for its role in cellular signaling, particularly in the context of purinergic signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.

- Molecular Formula : C11H15N5Na3O12P3

- Molecular Weight : 571.15 g/mol

- Solubility : Soluble in water (up to 100 mM) and PBS (pH 7.2) at 10 mg/ml .

α,β-Methylene ATP functions as an agonist for purinergic receptors, particularly P2X and P2Y receptor subtypes. Its structural modifications enhance its stability and biological activity compared to ATP. The compound mimics ATP's action but exhibits unique properties that allow for selective receptor activation, influencing several physiological processes:

- Cytosolic Calcium Mobilization : It induces an increase in intracellular calcium levels through P2X receptor activation.

- Vasodilation : The compound has been shown to promote vasodilation in vascular smooth muscle cells via endothelial nitric oxide synthase (eNOS) activation.

- Neurotransmission : It plays a role in modulating neurotransmitter release in neuronal tissues.

Cellular Studies

Research has demonstrated that α,β-Methylene ATP exhibits various biological effects across different cell types:

-

Cardiovascular System :

- Induces vasodilation by activating endothelial cells and promoting nitric oxide release.

- Enhances cardiac contractility through P2Y receptor stimulation.

-

Neuronal Activity :

- Modulates synaptic transmission and plasticity by influencing neurotransmitter release.

- Exhibits neuroprotective effects against ischemic injury in neuronal cultures.

-

Immune Response :

- Activates macrophages and enhances phagocytic activity.

- Promotes cytokine secretion from immune cells, indicating a role in inflammatory responses.

Case Studies

Potential Therapeutic Applications

Given its diverse biological activities, α,β-Methylene ATP holds potential therapeutic applications:

- Cardiovascular Diseases : As a vasodilator, it may be beneficial in treating hypertension or heart failure.

- Neurodegenerative Disorders : Its neuroprotective properties suggest potential use in conditions like Alzheimer's or Parkinson's disease.

- Inflammatory Conditions : Modulating immune responses could aid in developing treatments for autoimmune diseases.

Q & A

Q. What are the optimal synthetic routes and stability considerations for SAMe in experimental settings?

SAMe is synthesized via enzymatic conversion of methionine and ATP, catalyzed by methionine adenosyltransferase. Stability is a critical challenge due to its sulfonium ion, which is prone to degradation under acidic conditions, elevated temperatures, or exposure to light. To mitigate this:

Q. What methodologies are recommended for quantifying SAMe and its metabolites in biological samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Enables simultaneous detection of SAMe, S-adenosylhomocysteine (SAH), and methylthioadenosine (MTA) with high sensitivity (LOQ: 0.1 nM in plasma) .

- Enzymatic Assays : Couple SAMe-dependent methyltransferases (e.g., histone methyltransferases) with fluorescent or colorimetric substrates to measure activity indirectly .

- Capillary Electrophoresis (CE) : Useful for separating phosphorylated derivatives (e.g., ATP, ADP) in complex matrices .

Q. How does SAMe function as a methyl donor in one-carbon metabolism, and what experimental models validate its role?

SAMe donates methyl groups to DNA, proteins, and lipids via methyltransferases. Key models include:

- In vitro : Human neuroblastoma cells treated with SAMe (1–10 µM) show restored DNA methylation at RELN and GAD67 promoters, quantified via bisulfite sequencing .

- In vivo : Rodent diets supplemented with SAMe (50 mg/kg/day) increase hepatic glutathione levels, measured via glutathione reductase recycling assays .

Advanced Research Questions

Q. What epigenetic mechanisms link SAMe availability to disease states (e.g., bipolar disorder), and how can conflicting data on its therapeutic efficacy be resolved?

SAMe corrects DNA hypomethylation in neuropsychiatric disorders by upregulating methylated genes (e.g., BDNF, COMT). Contradictions arise from:

- Instability in Delivery : Early clinical trials used non-enteric-coated formulations, leading to rapid degradation. Recent studies use stabilized salts (e.g., tosylate bis(sulfate)) with improved bioavailability .

- Dose-Dependent Effects : High SAMe doses (≥1,600 mg/day) may paradoxically reduce methylation due to SAH accumulation, a methyltransferase inhibitor. Dual measurement of SAMe/SAH ratios in cerebrospinal fluid is critical .

Q. How can structural analogs of SAMe (e.g., AMPPCP, AOPCP) inform the design of enzyme-specific inhibitors or activators?

- X-ray Crystallography : Resolved structures of SAMe-bound methyltransferases (e.g., DNMT3A) reveal key interactions at the adenosine and sulfamate moieties. Analogs like AMPPCP (a non-hydrolyzable ATP analog) mimic transition states to inhibit ATPases .

- SAR Studies : Modifying the sulfamate group (e.g., replacing with phosphonate in AOPCP) enhances ecto-5′-nucleotidase (CD73) inhibition (IC₅₀: 0.2 µM vs. 5 µM for SAMe) .

Q. What strategies address discrepancies in SAMe’s reported effects on mitochondrial function versus endoplasmic reticulum (ER) stress?

- Compartment-Specific Tracking : Use subcellular fractionation coupled with LC-MS to differentiate mitochondrial SAMe pools (linked to glutathione synthesis) from ER pools (linked to protein methylation) .

- Knockdown Models : siRNA silencing of SAMe transporters (e.g., SLC25A26) in HeLa cells reduces mitochondrial methylation without affecting ER stress markers .

Q. How can researchers reconcile historical concerns about SAMe’s instability with its resurgence as a neuroprotective agent?

Q. What advanced techniques elucidate SAMe’s role in post-translational modifications (PTMs) beyond DNA methylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.